ethyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a naphthalene ring, a dioxoisoindole moiety, and an ethyl ester group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of naphthalene-1-carboxylic acid with phthalic anhydride in the presence of a dehydrating agent like acetic anhydride. The resulting intermediate is then reacted with ethyl alcohol under acidic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, ethyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. Their ability to interact with specific molecular targets can lead to the development of new drugs for various diseases.
Industry
Industrially, the compound is used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which ethyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various physiological responses. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxylate
- Ethyl 2-(naphthalen-2-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Methyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Uniqueness
This compound stands out due to its specific substitution pattern and the presence of the ethyl ester group
Properties
Molecular Formula |
C21H15NO4 |
---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
ethyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C21H15NO4/c1-2-26-21(25)14-10-11-16-17(12-14)20(24)22(19(16)23)18-9-5-7-13-6-3-4-8-15(13)18/h3-12H,2H2,1H3 |
InChI Key |
SZLJLHDBBUYFLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.